molecular formula C21H21ClN4O4 B4287007 3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4287007
M. Wt: 428.9 g/mol
InChI Key: SKJWSLPBEMFPBW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a dimethylphenoxy group, and an oxadiazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the dimethylphenoxy group: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.

Scientific Research Applications

3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups and its versatile applications in various fields. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4/c1-13-3-8-17(11-14(13)2)29-12-18(27)23-9-10-24-20(28)21-25-19(26-30-21)15-4-6-16(22)7-5-15/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJWSLPBEMFPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(4-chlorophenyl)-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

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